molecular formula C26H27N5O2 B2388073 1-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611196-64-6

1-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2388073
CAS No.: 611196-64-6
M. Wt: 441.535
InChI Key: JJOHWOJMNCOHBH-UHFFFAOYSA-N
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Description

The compound “1-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a chemical with the linear formula C26H27N5O2 . It has a molecular weight of 441.537 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound has a complex structure with a piperazine ring attached to a pyrido[1,2-a]benzimidazole core via an ethyl linker . The piperazine ring also has a methoxyphenoxy group attached to it .


Physical and Chemical Properties Analysis

The compound has a linear formula of C26H27N5O2 and a molecular weight of 441.537 . Other physical and chemical properties such as melting point, boiling point, etc., are not specified in the available resources .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activity : The compound's derivatives show promise in antimicrobial activities, specifically targeting various microorganisms. This is seen in the synthesis of similar triazole derivatives, which exhibit good or moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Antifungal Activity

  • Antifungal Properties : There is evidence of antifungal activity in related compounds. A study involving the synthesis of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles showed higher antifungal activity compared to carbendazim against certain fungi (Qing Jin et al., 2015).

Synthesis for Medical Research

  • Synthesis for Drug Research : The compound and its derivatives can be used for synthesizing novel drugs. For instance, a related compound was utilized in developing selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 enzyme, highlighting its potential in creating new therapeutic agents (Latli et al., 2017).

Synthesis and Characterization for Ligand Development

  • Ligand Development in Chemistry : Studies involving the synthesis and characterization of metal complexes using derivatives of this compound have been conducted. This includes developing new unsymmetrical Schiff base ligands and their metal complexes, which are crucial in inorganic chemistry and material sciences (Geethalaksmi & Theivarasu, 2016).

Molecular Docking Studies

  • Molecular Docking and Anti-cancer Studies : Molecular docking studies of benzimidazole derivatives (related to the compound ) have been performed to understand their anti-cancer properties. This research is vital in the development of new cancer treatments (Karayel, 2021).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-19-16-25(31-24-9-4-3-8-23(24)28-26(31)22(19)18-27)30-12-10-29(11-13-30)14-15-33-21-7-5-6-20(17-21)32-2/h3-9,16-17H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOHWOJMNCOHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCOC5=CC=CC(=C5)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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